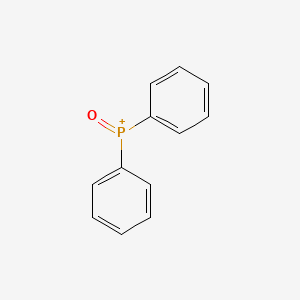

Diphenylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77604. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxo(diphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPJFKYCVYXDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60422562 | |

| Record name | Diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4559-70-0 | |

| Record name | Diphenylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphine oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60422562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylphosphoroso)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXW49HG6X3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diphenylphosphine Oxide: A Comprehensive Technical Guide for Researchers

CAS Number: 4559-70-0

This technical guide provides an in-depth overview of diphenylphosphine (B32561) oxide, a versatile organophosphorus compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its emerging role in medicinal chemistry.

Core Properties of Diphenylphosphine Oxide

This compound is a white to off-white or yellow to light orange crystalline solid.[1][2] It is an important intermediate in organic synthesis, widely utilized for preparing various organophosphorus compounds, including pesticides and chiral phosphine (B1218219) ligands.[3]

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized below for easy reference.

| Property | Value |

| CAS Number | 4559-70-0 |

| Molecular Formula | C₁₂H₁₁OP |

| Molecular Weight | 202.19 g/mol |

| Appearance | White to off-white or yellow to light orange crystals/powder |

| Melting Point | 56-57 °C |

| Boiling Point | 105 °C at 0.4 mmHg |

| Solubility | Slightly soluble in water; soluble in polar organic solvents.[3][4] |

| ¹H NMR | δ 8.07 (d, J = 481.1 Hz, 1H), 7.73–7.68 (m, 4H), 7.59–7.55 (m, 2H), 7.51–7.47 (m, 4H) |

| ¹³C NMR | δ 132.4 (d, JP–C = 3.0 Hz), 131.2 (d, JP–C = 101.0 Hz), 130.5 (d, JP–C = 12.0 Hz), 128.8 (d, JP–C = 13.0 Hz) |

| ³¹P NMR | δ 21.5 (d, J = 481.1 Hz) |

| IR (KBr Pellet) | Key peaks indicative of P=O and P-C bonds. |

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |

| H335: May cause respiratory irritation | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell |

| P302 + P352: IF ON SKIN: Wash with plenty of water | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a dust mask type N95 (US).

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed as the material is moisture-sensitive.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of this compound are provided below.

Synthesis of this compound

Method 1: From Diethyl Phosphite (B83602) and a Grignard Reagent

This method involves the reaction of diethyl phosphite with phenylmagnesium bromide followed by an acidic workup.[4]

Materials:

-

Diethyl phosphite

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (e.g., 1 M aqueous solution)

Procedure:

-

Prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add diethyl phosphite to the Grignard reagent with stirring. An excess of the Grignard reagent is typically used. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until completion.

-

Quench the reaction by carefully adding it to a stirred mixture of ice and hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Method 2: Hydrolysis of Chlorodiphenylphosphine (B86185)

This is an alternative method involving the partial hydrolysis of chlorodiphenylphosphine.[4]

Materials:

-

Chlorodiphenylphosphine

-

Water or aqueous HCl (e.g., 1 M)

-

A suitable organic solvent (e.g., dichloromethane)

Procedure:

-

Dissolve chlorodiphenylphosphine in a suitable organic solvent.

-

Carefully add a controlled amount of water or aqueous HCl to the solution with vigorous stirring. The reaction is exothermic and releases HCl gas.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain this compound.

-

Purify as needed.

Purification of this compound

Crude this compound can be purified by the following methods:

-

Recrystallization: A common method for purifying solid this compound. Suitable solvent systems can be determined experimentally, often involving a polar solvent and a non-polar anti-solvent.

-

Column Chromatography: For smaller scales or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate.

Application in Catalysis: Example Protocols

This compound is a precursor to ligands used in important cross-coupling reactions.[5]

1. Ligand Synthesis for Suzuki-Miyaura Coupling

This compound can be reduced to diphenylphosphine, which is a common ligand for palladium-catalyzed reactions. More complex phosphine ligands can also be synthesized from this compound derivatives.

2. Buchwald-Hartwig Amination

While this compound itself is not the active ligand, it is a precursor to ligands used in this reaction. The general principle involves the reduction of the phosphine oxide to the corresponding phosphine, which then acts as the ligand for the palladium catalyst.

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Illustrative):

-

In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid for Suzuki-Miyaura or amine for Buchwald-Hartwig, 1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (derived from this compound, 2-10 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaOtBu, 2-3 equiv).

-

Add a suitable anhydrous solvent (e.g., toluene, dioxane, or THF).

-

Heat the reaction mixture with stirring for the required time (typically 2-24 hours) at a specified temperature (ranging from room temperature to reflux), monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Role in Drug Development and Signaling Pathways

While this compound itself is not typically a biologically active molecule that directly targets a specific signaling pathway, the phosphine oxide moiety is of growing interest in medicinal chemistry.[6] The FDA approval of Brigatinib, an anticancer drug containing a dimethylphosphine (B1204785) oxide group, has highlighted the potential of this functional group in drug design.[7]

Derivatives of this compound have shown potential as anticancer agents, for instance, as Topoisomerase I inhibitors.[2] The phosphine oxide group can act as a bioisostere for other functional groups and can improve physicochemical properties such as solubility and metabolic stability.[8] In medicinal chemistry, this compound is used to synthesize novel drug candidates, particularly for neurological disorders, by modifying biological activity.[1]

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the role of this compound in synthetic and drug discovery workflows.

Caption: Synthetic workflow from starting materials to compound library generation.

Caption: Conceptual role of phosphine oxides in drug design.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Bonding of Diphenylphosphine Oxide

Introduction

Diphenylphosphine (B32561) oxide, an organophosphorus compound with the chemical formula (C₆H₅)₂P(O)H, is a white, solid substance soluble in polar organic solvents.[1] It serves as a crucial intermediate in organic synthesis, notably in the preparation of phosphine (B1218219) ligands, which are vital in catalysis and coordination chemistry.[2] The molecule's chemical behavior is largely dictated by the phosphorus center, which exists in a pentavalent state. A key characteristic of diphenylphosphine oxide is its existence in equilibrium with its tautomeric form, diphenylphosphinous acid ((C₆H₅)₂POH), although the equilibrium heavily favors the oxide form.[2] This guide provides a detailed examination of the molecular structure, bonding characteristics, and spectroscopic properties of this compound, supported by experimental data and protocols.

Molecular Structure and Bonding

The molecular geometry of this compound is centered around the phosphorus atom, which adopts a distorted tetrahedral configuration. This arrangement is comprised of two phenyl groups, one oxygen atom, and one hydrogen atom.

The P=O Phosphoryl Bond

The bond between phosphorus and oxygen, commonly depicted as a double bond (P=O), is more accurately described as a polar covalent bond with significant dπ-pπ back-bonding. The oxygen atom's p-orbitals donate electron density to the empty d-orbitals of the phosphorus atom. This interaction results in a bond order greater than one but less than a true double bond. The P=O bond is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the more electronegative oxygen atom. This polarity significantly influences the molecule's reactivity and its ability to act as a ligand. The bond length is characteristically short due to its partial double bond character. In the closely related triphenylphosphine (B44618) oxide, the P–O bond length is approximately 1.487 Å.[3][4]

The P-C and P-H Bonds

The phosphorus atom is also bonded to the ipso-carbons of two phenyl rings. These P-C bonds are stable single bonds. In triphenylphosphine oxide, a reliable analogue, the average P-C bond length is about 1.80 Å.[3] The bond angles around the phosphorus atom deviate from the ideal tetrahedral angle of 109.5°. The O=P-C angles are typically larger than the C-P-C angles, a phenomenon attributed to the steric repulsion from the electron-rich P=O double bond.[3] For instance, in triphenylphosphine oxide, the O-P-C angles average 112.4°, while the C-P-C angles are smaller at 106.4°.[3]

Tautomerism

This compound exhibits tautomerism, existing in a chemical equilibrium with diphenylphosphinous acid. This equilibrium involves the migration of the hydrogen atom from the phosphorus to the oxygen atom.

Tautomeric equilibrium of this compound.

Quantitative Structural and Spectroscopic Data

The structural and spectroscopic characteristics of this compound have been well-documented through various analytical techniques.

Table 1: Crystallographic Data for Triphenylphosphine Oxide (Analogue)

As a close structural analogue, triphenylphosphine oxide provides representative bond lengths and angles for the this compound framework.

| Parameter | Value | Reference |

| Bond Lengths (Å) | ||

| P=O | 1.487 | [3] |

| P-C (mean) | 1.801 | [3] |

| Bond Angles (°) | ||

| O=P-C (mean) | 112.4 | [3] |

| C-P-C (mean) | 106.4 | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Value | Reference |

| ³¹P NMR | Chemical Shift (δ) | 21.5 ppm (in CDCl₃) | |

| P-H Coupling (¹JP-H) | 481.1 Hz | ||

| ¹H NMR | P-H Chemical Shift (δ) | 8.07 ppm (doublet) | |

| Phenyl-H Chemical Shift (δ) | 7.47-7.73 ppm (multiplet) | ||

| ¹³C NMR | Phenyl-C Chemical Shifts (δ) | 128.8, 130.5, 131.2, 132.4 ppm | |

| FTIR | P=O Stretch (νP=O) | ~1187 cm⁻¹ | [5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is through the controlled hydrolysis of chlorodiphenylphosphine (B86185).[6]

Synthesis workflow for this compound.

Detailed Protocol:

-

Preparation: A reaction flask is charged with 50 mL of aqueous hydrochloric acid (1 M) and cooled in an ice bath.

-

Reaction: 9.2 g (41.7 mmol) of chlorodiphenylphosphine is added dropwise to the stirred HCl solution.

-

Stirring: The mixture is allowed to warm to room temperature and is stirred for 24 hours. The progress can be monitored by ³¹P NMR spectroscopy.[6]

-

Workup: The aqueous layer is extracted three times with chloroform (B151607) (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound as colorless crystals.[6]

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

³¹P NMR: Spectra are recorded on a spectrometer operating at a frequency of 162 MHz or higher. Chemical shifts are referenced to an external standard of 85% H₃PO₄.

-

¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.00 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the crystalline powder is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The strong absorption band corresponding to the P=O stretching vibration is a key diagnostic peak.[6]

Conclusion

This compound is a molecule of significant interest in synthetic chemistry. Its structure is defined by a tetrahedral phosphorus center featuring a highly polar phosphoryl group and two phenyl substituents. The bonding is characterized by strong P-C single bonds and a P=O bond with significant double-bond character arising from dπ-pπ interactions. These structural and bonding features are clearly elucidated by crystallographic and spectroscopic data, which provide precise measurements of bond lengths, bond angles, and characteristic chemical shifts and vibrational frequencies. The established protocols for its synthesis and characterization further underscore its accessibility and importance as a versatile chemical reagent.

References

- 1. prepchem.com [prepchem.com]

- 2. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Synthesis of Diphenylphosphine Oxide from Diethyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of diphenylphosphine (B32561) oxide from diethyl phosphite (B83602). The primary and most effective method involves the reaction of diethyl phosphite with a Grignard reagent, specifically phenylmagnesium bromide, followed by an acidic workup. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and a mechanistic overview.

Overview of the Synthesis

The synthesis of diphenylphosphine oxide from diethyl phosphite is a robust and widely used method in organophosphorus chemistry. The reaction proceeds in two main stages:

-

Grignard Reaction: Diethyl phosphite is treated with an excess of phenylmagnesium bromide (PhMgBr). The Grignar reagent acts as both a base and a nucleophile, first deprotonating the diethyl phosphite and then displacing the ethoxy groups with phenyl groups.

-

Acidic Workup: The resulting magnesium salt of this compound is hydrolyzed with a weak acid, typically aqueous ammonium (B1175870) chloride, to yield the final product, this compound.

The overall reaction can be represented as follows:

(C₂H₅O)₂P(O)H + 3 C₆H₅MgBr → (C₆H₅)₂P(O)MgBr + C₂H₅OMgBr + C₆H₆ (C₆H₅)₂P(O)MgBr + H₂O (from NH₄Cl(aq)) → (C₆H₅)₂P(O)H + MgBr(OH)

This method is favored for its relatively high yields and the ready availability of the starting materials.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from diethyl phosphite.

Materials:

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity |

| Diethyl phosphite | (C₂H₅O)₂P(O)H | 138.10 | 1.29 mL (10.0 mmol) |

| Magnesium turnings | Mg | 24.31 | 0.95 g (39.6 mmol) |

| Bromobenzene (B47551) | C₆H₅Br | 157.01 | 3.4 mL (32.6 mmol) |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | As required |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | 75 mL |

| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | As required |

| Brine (saturated aqueous NaCl) | NaCl | 58.44 | As required |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As required |

| Silica (B1680970) gel | SiO₂ | 60.08 | For column chromatography |

| Petroleum ether | - | - | For column chromatography |

| Ethyl acetate (B1210297) | C₄H₈O₂ | 88.11 | For column chromatography |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings (0.95 g, 39.6 mmol). Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene (3.4 mL, 32.6 mmol) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the flask to initiate the reaction. Once the reaction starts (indicated by bubbling and heat generation), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the resulting solution of phenylmagnesium bromide to room temperature.

-

Reaction with Diethyl Phosphite: Cool the solution of phenylmagnesium bromide to 0 °C using an ice bath. Add a solution of diethyl phosphite (1.29 mL, 10.0 mmol) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to stir at 0 °C for 15 minutes, and then warm to room temperature and stir for an additional two hours.[1]

-

Workup: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 75 mL of saturated aqueous ammonium chloride solution to quench the reaction.[1] Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.[1]

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1] The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound as a white solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 70-85% | General literature values |

| Purity | >98% | After column chromatography |

| Melting Point | 56-57 °C | --INVALID-LINK-- |

Reaction Mechanism and Workflow

The reaction of diethyl phosphite with a Grignard reagent is a multi-step process. The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.

References

An In-depth Technical Guide to the Tautomeric Equilibrium of Diphenylphosphine Oxide and Diphenylphosphinous Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the prototropic tautomerism between diphenylphosphine (B32561) oxide, the pentavalent P(V) form, and its trivalent P(III) tautomer, diphenylphosphinous acid. This equilibrium is of fundamental importance in organophosphorus chemistry, influencing the reactivity and application of these compounds, particularly as pre-ligands in transition-metal catalysis.

The Tautomeric Equilibrium

Diphenylphosphine oxide, (C₆H₅)₂P(O)H, exists in a dynamic equilibrium with its tautomer, diphenylphosphinous acid, (C₆H₅)₂POH.[1] This phenomenon is a class of prototropic tautomerism, where a hydrogen atom migrates between the phosphorus and oxygen atoms. The pentavalent phosphine (B1218219) oxide form is thermodynamically more stable and, therefore, the predominant species in the equilibrium mixture under most conditions.[2][3] However, the trivalent phosphinous acid, despite being the minor component, plays a crucial role in the reactivity of the compound, as its phosphorus atom possesses a lone pair of electrons, enabling it to act as a nucleophile or a ligand for transition metals.[3][4]

The position of this equilibrium is significantly influenced by several factors:

-

Electronic Effects of Substituents: The stability of the P(III) tautomer is enhanced by electron-withdrawing groups attached to the phosphorus atom. For instance, species like (CF₃)₂P(O)H and (C₆F₅)₂P(O)H show a pronounced shift towards the phosphinous acid form due to the strong inductive effect of the fluorinated substituents.[3][4] Conversely, electron-donating groups favor the P(V) oxide form.[4]

-

Solvent Effects: The surrounding medium plays a critical role in the tautomeric balance. Polar solvents and those capable of acting as hydrogen-bond acceptors can influence the equilibrium.[3][4] While (CF₃)₂P(O)H does not show a significant solvent-dependent equilibrium, the tautomerism of (C₆F₅)₂P(O)H is clearly solvent-dependent.[4]

The interconversion between the two forms is a key step in understanding their chemical behavior in various reactions.[4]

Caption: Tautomeric equilibrium between the P(V) oxide and P(III) acid forms.

Quantitative Data on Tautomerism

Quantifying the tautomeric equilibrium and the kinetics of interconversion is essential for predicting reactivity. While specific equilibrium constants for this compound are not widely reported due to the overwhelming preference for the P(V) form, kinetic studies provide valuable insights into the rate of tautomerization.

A combined theoretical and experimental study by Montchamp and co-workers established the initial tautomerization rates for a series of phosphinylidene compounds, including this compound.[2] The rates were determined by monitoring the P-H/P-D exchange with D₂O. The results highlight the influence of substituents on the tautomerization kinetics.

| Compound Class | Example | Tautomerization Rate Trend | Reference |

| Phosphinic Acids | H₃PO₂ | Fastest | [2] |

| Secondary Phosphine Oxides | Ph₂P(O)H | Fast | [2] |

| H-phosphonates (Aryl) | (PhO)₂P(O)H | Moderate | [2] |

| H-phosphinates (Aryl) | PhP(O)(OAlk)H | Slow | [2] |

| H-phosphinates (Alkyl) | AlkP(O)(OAlk)H | Slowest | [2] |

| H-phosphonates (Alkyl) | (AlkO)₂P(O)H | Slowest | [2] |

| Table 1: Relative initial tautomerization rates for various phosphinylidene compounds. |

Computational studies provide further quantitative data on the thermodynamics of the equilibrium. Density Functional Theory (DFT) calculations indicate that the P(V) phosphine oxide form is significantly more stable than the P(III) phosphinous acid form.

| Computational Method | Basis Set | Tautomerization Energy (ΔE, kcal/mol) P(V) → P(III) | Reference |

| B3LYP | 6-311++G(3df,3pd) | +1.6 (relative to reference) | [2] |

| B3LYP | cc-pV(Q+d)Z | +0.9 (relative to reference) | [2] |

| Table 2: Calculated gas-phase tautomerization energy for phosphine oxide (H₂P(O)H), illustrating the greater stability of the P(V) form (positive values indicate P(V) is more stable). |

Experimental Protocols for Studying Tautomerism

The characterization of the this compound-diphenylphosphinous acid equilibrium relies on several key spectroscopic and experimental techniques.

3.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for observing both tautomers.

-

³¹P NMR: This is the most direct method. The pentavalent P(V) of this compound and the trivalent P(III) of diphenylphosphinous acid exhibit distinct chemical shifts. The P(V) species typically resonates in the range of δ 20-30 ppm, while the P(III) species would be expected at a much lower field, often above δ 80 ppm. However, due to the low concentration of the P(III) form, its direct observation in the ³¹P NMR spectrum of this compound under standard conditions is generally not feasible.

-

¹H NMR: The proton attached to the phosphorus in this compound (P-H) has a characteristic chemical shift and a large one-bond coupling constant (¹JP-H), typically around 450-500 Hz. The hydroxyl proton of the phosphinous acid tautomer (P-O-H) would have a different chemical shift and coupling, but like the ³¹P signal, it is usually not observed directly.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy can identify functional groups characteristic of each tautomer.

-

This compound (P(V)): Shows a strong absorption band for the P=O stretching vibration, typically in the region of 1180-1210 cm⁻¹. A distinct P-H stretching band is also observable, usually around 2280-2440 cm⁻¹.[3]

-

Diphenylphosphinous Acid (P(III)): Would be characterized by the absence of the P=O stretch and the appearance of a P-O stretch and a broad O-H stretching band.

3.3. Protocol for Deuterium (B1214612) Exchange Kinetics

This experiment is designed to measure the initial rate of tautomerization by monitoring the disappearance of the P-H signal in the proton-coupled ³¹P NMR spectrum upon addition of deuterium oxide.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube.

-

Initial Spectrum: A proton-coupled ³¹P NMR spectrum is acquired to establish the initial signal of the P-H doublet.

-

Initiation of Exchange: A stoichiometric excess of deuterium oxide (D₂O) is added to the NMR tube.

-

Time-Resolved Spectroscopy: A series of proton-coupled ³¹P NMR spectra are recorded at regular time intervals.

-

Data Analysis: The integration of the P-H doublet is measured over time. The rate of decrease of this signal corresponds to the rate of P-H to P-D exchange, which is directly related to the rate of tautomerization to the P(III) intermediate that facilitates the exchange.

Caption: Workflow for determining tautomerization rate via NMR.

Theoretical Insights and Reaction Mechanisms

Quantum chemical calculations have provided significant insights where direct experimental observation is challenging.[4] Computational studies confirm that direct intramolecular proton transfer from phosphorus to oxygen involves a very high activation energy barrier (around 230 kJ/mol), making this pathway kinetically unfavorable at room temperature.[4][5]

This suggests that the interconversion does not occur in an isolated molecule but is instead facilitated by intermolecular proton transfer events. Several mechanisms have been proposed:

-

Dimer-Mediated Transfer: Two molecules of this compound can form a hydrogen-bonded dimer, allowing for a concerted, lower-energy pathway for proton exchange.

-

Solvent-Assisted Transfer: Polar, protic solvent molecules (like water or alcohols) can act as a proton shuttle, creating a bridge between the P-H bond and the P=O oxygen to facilitate the transfer.[4][5]

-

Catalysis: The tautomerization can be catalyzed by bases, which deprotonate the P(V) form, or by transition metals, which can coordinate to the oxygen atom and facilitate the proton migration.[5][6]

Caption: Intermolecular proton transfer via a dimeric intermediate.

Synthesis and Applications in Drug Development

This compound can be synthesized through methods such as the acid workup of the reaction between diethylphosphite and a Grignard reagent, or by the controlled hydrolysis of chlorodiphenylphosphine.[1]

The significance of the P(O)H to P-OH tautomerism is most evident in catalysis. While the P(V) oxide form is relatively inert, the P(III) acid tautomer is a key intermediate that can coordinate to transition metal centers.[4] This allows this compound and related secondary phosphine oxides (SPOs) to serve as robust, air-stable "pre-ligands" in a variety of catalytic reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.[1][3] In the presence of a metal catalyst and a base, the equilibrium is shifted, generating the active phosphinito (R₂P-O⁻) or phosphinous acid (R₂P-OH) ligand in situ.

For drug development professionals, understanding this equilibrium is crucial. The phosphine oxide moiety is increasingly recognized as a valuable functional group in medicinal chemistry due to its polarity and hydrogen bonding capabilities.[7] The potential for tautomerism and coordination to metalloenzymes could be a factor in the mechanism of action or metabolic profile of drug candidates containing this functional group.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Diphenylphosphine oxide reactivity and reaction mechanisms

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Diphenylphosphine (B32561) Oxide

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphine oxide (DPO), an organophosphorus compound with the formula (C₆H₅)₂P(O)H, stands as a cornerstone reagent and intermediate in modern organic synthesis.[1] Its versatility is pivotal in the creation of a wide array of molecules, including chiral phosphine (B1218219) ligands, pharmaceutical intermediates, and advanced materials.[1][2] The unique reactivity of DPO is primarily governed by the equilibrium between its pentavalent phosphine oxide form and its trivalent phosphinous acid tautomer, (C₆H₅)₂POH.[3][4] This tautomerism unlocks multiple reaction pathways, allowing DPO to function as a potent nucleophile, a radical precursor, and a key component in transition metal catalysis.

This guide provides a detailed exploration of the core reactivity and reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Tautomerism: The Key to DPO's Reactivity

The most fundamental aspect of DPO's chemistry is its existence as an equilibrium mixture of two tautomers: the dominant tetracoordinated, pentavalent this compound and the minor tricoordinated, trivalent diphenylphosphinous acid.[3][5]

(C₆H₅)₂P(O)H ⇌ (C₆H₅)₂POH

The phosphinous acid form, possessing a lone pair of electrons on the phosphorus atom, is the active nucleophilic species in many of the reactions discussed below.[4] The position of this equilibrium is influenced by factors such as substituents and solvent, but it is the accessibility of the P(III) tautomer that enables reactions like Michael additions and transition-metal catalyzed cross-couplings.[5][6]

Figure 1: Tautomeric equilibrium of this compound.

Nucleophilic Addition Reactions

Leveraging the nucleophilicity of the P(III) tautomer, DPO undergoes addition reactions to various electrophilic π-systems. These reactions are fundamental for creating new carbon-phosphorus bonds.

Michael Addition (Hydrophosphinylation)

DPO readily adds to electron-deficient alkenes and alkynes in a conjugate or Michael addition fashion. This reaction, often referred to as hydrophosphinylation, can be catalyzed by bases or nucleophilic phosphines.[7] The base-catalyzed mechanism involves the deprotonation of DPO to form the highly nucleophilic diphenylphosphinite anion, which then attacks the β-carbon of the activated alkene. Subsequent protonation yields the final product.

Figure 2: Mechanism of base-catalyzed Michael addition of DPO.

Quantitative Data: Addition to o-Quinone Methides

DPO reacts efficiently with in situ generated o-quinone methides, which act as activated Michael acceptors.[8]

| Entry | R¹ | R² | Yield (%)[8] |

| 1 | H | Ph | 92 |

| 2 | H | 4-Me-C₆H₄ | 85 |

| 3 | H | 4-F-C₆H₄ | 91 |

| 4 | Me | Ph | 88 |

| 5 | H | Thiophen-2-yl | 75 |

| Conditions: 2-tosylalkyl phenol (B47542) (0.50 mmol), HP(O)Ph₂ (0.6 mmol), K₂CO₃ (1.2 equiv.), Toluene (B28343) (5 mL), 110 °C, 4 h. |

Experimental Protocol: Synthesis of 2-((diphenylphosphoryl)(phenyl)methyl)phenol (Table 1, Entry 1) [8]

-

A reaction mixture of 2-(phenyl(tosyl)methyl)phenol (0.50 mmol), potassium carbonate (0.6 mmol, 82.9 mg), and this compound (0.6 mmol, 121.3 mg) in toluene (5 mL) is prepared in a round-bottom flask.

-

The mixture is stirred at 110 °C for 4 hours.

-

After cooling to room temperature, water (20 mL) is added to the mixture.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (B109758) (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo.

-

The crude product is purified by column chromatography (silica gel, dichloromethane/ethyl acetate) to afford the desired product.

Addition to C=N Bonds (Pudovik-type Reaction)

Analogous to its addition to activated C=C bonds, DPO can add across the C=N double bond of imines (Schiff bases). This catalyst-free hydrophosphinylation provides a direct and highly efficient route to α-aminophosphine oxides, which are compounds of significant interest in medicinal chemistry.[9]

Figure 3: Plausible mechanism for the addition of DPO to aldimines.

Transition Metal-Catalyzed Cross-Coupling

The Hirao reaction, a palladium- or nickel-catalyzed cross-coupling of P(O)H compounds with aryl halides, is a powerful method for forming aryl-phosphorus bonds.[10] DPO is a common and effective substrate in these reactions, providing access to a wide range of aryldiphenylphosphine oxides.[11][12] The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the low-valent metal center, followed by coordination of the phosphinite, and reductive elimination to furnish the product and regenerate the catalyst.

Figure 4: Simplified catalytic cycle for Ni-catalyzed Hirao cross-coupling.

Quantitative Data: Ni-Catalyzed Coupling of DPO with Aryl Chlorides [12]

| Entry | Aryl Chloride | Ligand | Base | Yield (%)[12] |

| 1 | 4-Chlorotoluene | Xantphos | t-BuONa | 95 |

| 2 | Chlorobenzene | Xantphos | t-BuONa | 93 |

| 3 | 4-Chloroanisole | Xantphos | t-BuONa | 98 |

| 4 | 2-Chlorotoluene | Xantphos | t-BuONa | 85 |

| 5 | 1-Chloronaphthalene | Xantphos | t-BuONa | 96 |

| Conditions: Aryl chloride (1.0 mmol), HP(O)Ph₂ (1.2 mmol), Ni(COD)₂ (5 mol%), Ligand (10 mol%), Base (1.4 mmol), 1,4-Dioxane, 100 °C, 12 h. |

Radical-Mediated Reactions

Beyond its nucleophilic character, DPO can participate in radical reactions. Photoinduced hydrophosphinylation allows for the addition of DPO to unactivated alkenes under mild conditions, often using an organic dye as a photocatalyst.[13][14] The reaction proceeds via a phosphinoyl radical, which adds to the alkene in an anti-Markovnikov fashion.[15]

Figure 5: Mechanism of photocatalyzed radical hydrophosphinylation.

Experimental Protocol: Photoinduced Hydrophosphinylation of 1-Octene (B94956) [13]

-

In a Pyrex test tube, this compound (0.2 mmol) and the photocatalyst (e.g., Eosin Y, 1-5 mol%) are combined.

-

The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., Argon).

-

The solvent (e.g., CH₃CN) and 1-octene (0.4 mmol) are added via syringe.

-

The mixture is stirred and irradiated with a compact fluorescent lamp (or blue LEDs) at room temperature for the specified reaction time (e.g., 24 h).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to yield the product.

Conclusion

This compound is a remarkably versatile and powerful reagent in the synthetic chemist's toolkit. Its reactivity, fundamentally rooted in the P(V)⇌P(III) tautomeric equilibrium, enables a broad spectrum of transformations for constructing C-P bonds. From nucleophilic Michael additions and Pudovik-type reactions to transition-metal catalyzed cross-couplings and photoinduced radical additions, DPO provides reliable and efficient pathways to valuable organophosphorus compounds. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide serve as a practical resource for researchers aiming to harness the full synthetic potential of this indispensable molecule.

References

- 1. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journalirjpac.com [journalirjpac.com]

- 7. researchgate.net [researchgate.net]

- 8. Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. [NiCl2(dppp)]-catalyzed cross-coupling of aryl halides with dialkyl phosphite, this compound, and diphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nickel-catalyzed C-P cross-coupling of this compound with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Hydrophosphinylation of unactivated alkenes with secondary phosphine oxides under visible-light photocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Diphenylphosphine Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of diphenylphosphine (B32561) oxide (DPPO) in various organic solvents. Understanding the solubility of DPPO is critical for its application in organic synthesis, catalysis, and drug development, where it serves as a versatile reagent and ligand precursor.[1][2] This document presents solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows and chemical pathways.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[3] Diphenylphosphine oxide, with its polar P=O bond and nonpolar phenyl groups, exhibits a nuanced solubility profile across a range of organic solvents.[4][5]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic Solvents | |||

| Methanol | 25 | 35.2 | 1.74 |

| 40 | 48.5 | 2.40 | |

| Ethanol | 25 | 28.9 | 1.43 |

| 40 | 40.1 | 1.98 | |

| Polar Aprotic Solvents | |||

| Acetone | 25 | 55.8 | 2.76 |

| 40 | 72.3 | 3.58 | |

| Tetrahydrofuran (THF) | 25 | 60.1 | 2.97 |

| 40 | 81.5 | 4.03 | |

| Dichloromethane (DCM) | 25 | 45.3 | 2.24 |

| 40 | 61.7 | 3.05 | |

| Nonpolar Solvents | |||

| Toluene | 25 | 15.6 | 0.77 |

| 40 | 25.4 | 1.26 | |

| Hexane | 25 | 1.2 | 0.06 |

| 40 | 2.5 | 0.12 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Experimental determination is required for accurate solubility values.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the static analytical gravimetric method.[6][7]

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. It is crucial to avoid aspirating any solid particles.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the evaporation dish containing the saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 50-60°C).

-

Continue drying until a constant mass is achieved.

-

Allow the evaporation dish to cool to room temperature in a desiccator before weighing.

-

Record the final mass of the evaporation dish with the dried this compound residue.

-

4. Calculation of Solubility:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)

-

Solubility ( g/100 g solvent) = (Mass of dissolved DPPO / Mass of the solvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Role of this compound in Catalysis

This compound is a key precursor to secondary phosphines, which are widely used to synthesize phosphine (B1218219) ligands for various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Caption: Synthesis pathway from this compound to phosphine ligands for catalysis.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, a critical parameter for its effective use in research and development. While specific quantitative data remains sparse in publicly available literature, the provided hypothetical data and detailed experimental protocol offer a strong framework for researchers to determine and apply this essential information in their work. The versatility of this compound as a precursor in the synthesis of valuable phosphine ligands underscores the importance of understanding its fundamental chemical properties.[1]

References

Spectroscopic Profile of Diphenylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenylphosphine (B32561) oxide, a key organophosphorus compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is an essential tool for the structural elucidation of diphenylphosphine oxide. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the ¹H, ¹³C, and ³¹P nuclei.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.07 | d | 481.1 | P-H |

| 7.73 - 7.68 | m | - | Aromatic Protons |

| 7.59 - 7.55 | m | - | Aromatic Protons |

| 7.51 - 7.47 | m | - | Aromatic Protons |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 132.4 | d | 3.0 (JP-C) | Aromatic Carbon |

| 131.2 | d | 101.0 (JP-C) | Aromatic Carbon (ipso) |

| 130.5 | d | 12.0 (JP-C) | Aromatic Carbon |

| 128.8 | d | 13.0 (JP-C) | Aromatic Carbon |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

³¹P NMR Data

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 21.5 | d | 481.1 (JP-H) |

Solvent: CDCl₃, Spectrometer Frequency: 162 MHz

Infrared (IR) Spectroscopic Data

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The following table lists the major vibrational frequencies.

Table 4: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H aromatic stretching |

| ~2360 | P-H stretching |

| ~1437 | P-phenyl stretching |

| ~1178 | P=O stretching |

| ~1120 | P-phenyl stretching |

| ~727 | C-H aromatic out-of-plane bending |

| ~696 | C-H aromatic out-of-plane bending |

| ~530 | Phenyl group vibrations |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocols

3.1.1. Sample Preparation

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

3.1.2. ¹H NMR Spectroscopy

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

3.1.3. ¹³C NMR Spectroscopy

-

Instrument Setup:

-

Follow the same initial setup as for ¹H NMR.

-

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0 to 150 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

3.1.4. ³¹P NMR Spectroscopy

-

Instrument Setup:

-

Tune the probe to the phosphorus frequency.

-

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width appropriate for phosphorus compounds (e.g., -50 to 50 ppm).

-

Acquire a sufficient number of scans.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Process the data as with other NMR experiments.

-

Reference the spectrum externally to 85% H₃PO₄ (δ 0.0 ppm).

-

FT-IR Spectroscopy Protocol

3.2.1. Sample Preparation (ATR - Attenuated Total Reflectance)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

3.2.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Theoretical Exploration of Diphenylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of diphenylphosphine (B32561) oxide (DPPO), a versatile organophosphorus compound with significant applications in catalysis, materials science, and organic synthesis. By leveraging computational chemistry, researchers have gained profound insights into the structure, reactivity, and electronic properties of DPPO, paving the way for its rational application in various chemical endeavors. This document provides a comprehensive overview of these theoretical investigations, including detailed computational methodologies, quantitative data, and visual representations of key chemical processes.

Molecular Structure and Electronic Properties

The foundational aspect of understanding diphenylphosphine oxide lies in its molecular and electronic structure. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating these characteristics.

Optimized Geometry

DFT calculations are routinely used to determine the optimized geometry of molecules, providing key data on bond lengths and angles. While a specific, comprehensive table for the parent this compound was not prevalent in the surveyed literature, studies on its derivatives and related phosphine (B1218219) oxides offer valuable insights. The B3LYP functional combined with basis sets like 6-31G(d) or 6-311G(d,p) is a common level of theory for these calculations.

Below is an illustrative table of what such calculated data would entail, based on typical findings for similar organophosphorus compounds.

| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length (Å) | P=O | ~1.48 - 1.50 |

| P-C (phenyl) | ~1.80 - 1.82 | |

| C-C (phenyl avg.) | ~1.39 - 1.40 | |

| C-H (phenyl avg.) | ~1.08 - 1.09 | |

| P-H | ~1.41 - 1.43 | |

| **Bond Angle (°) ** | O=P-C | ~110 - 112 |

| C-P-C | ~105 - 107 | |

| O=P-H | ~108 - 110 | |

| C-P-H | ~103 - 105 |

Note: These are representative values and the actual calculated values can vary depending on the specific computational method and basis set employed.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. For this compound, the HOMO is typically localized on the phenyl rings and the phosphorus atom, while the LUMO is distributed over the P=O bond and the phenyl rings. The HOMO-LUMO gap for DPPO and its derivatives is a key parameter in designing molecules with specific electronic properties, for instance, in the development of host materials for blue phosphorescent organic light-emitting diodes (OLEDs).

Tautomerism: A Key to Reactivity

A critical aspect of this compound's chemistry is its existence in equilibrium with its tautomer, diphenylphosphinous acid ((C₆H₅)₂POH). The pentavalent phosphine oxide form is generally more stable, but the trivalent phosphinous acid form is believed to be the reactive species in many catalytic reactions.

(C₆H₅)₂P(O)H ⇌ (C₆H₅)₂POH

Theoretical studies have investigated this tautomeric equilibrium, exploring the energetic landscape of the interconversion. DFT calculations can elucidate the relative stabilities of the two tautomers and the energy barrier for the proton transfer. This understanding is vital for predicting the reactivity of DPPO in various chemical transformations, including its role in catalysis.

Tautomeric equilibrium between this compound and diphenylphosphinous acid.

Spectroscopic Properties: A Theoretical Perspective

Computational chemistry plays a vital role in interpreting experimental spectroscopic data. Theoretical calculations of vibrational and nuclear magnetic resonance (NMR) spectra can aid in the assignment of experimental signals and provide a deeper understanding of the molecular structure and bonding.

Vibrational Frequencies (IR Spectroscopy)

DFT calculations can predict the infrared (IR) spectrum of this compound by calculating its vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The characteristic P=O stretching frequency is a prominent feature in the IR spectrum of DPPO and is sensitive to the molecular environment, including hydrogen bonding. Theoretical studies have been used to understand how intermolecular interactions, such as those in the crystalline state, can affect the P=O bond length and its corresponding vibrational frequency.

Below is an example of how calculated vibrational frequencies for key modes in DPPO would be presented.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| P=O Stretch | ~1180 - 1200 | ~1190 |

| P-H Stretch | ~2350 - 2400 | ~2380 |

| P-C Stretch | ~700 - 750 | ~720 |

| C-H Aromatic Stretch | ~3050 - 3100 | ~3060 |

Reactivity and Role in Catalysis

This compound and its derivatives are widely used as ligands in transition-metal catalysis. The oxygen atom of the P=O group can act as a Lewis base, coordinating to metal centers and influencing the catalytic activity and selectivity. DFT has become an indispensable tool for elucidating the mechanisms of these catalytic reactions.

Mechanistic Studies: Dearylation of Arylphosphine Oxides

A notable example of the application of DFT in understanding the reactivity of phosphine oxides is the study of the dearylation of arylphosphine oxides. One study proposed a mechanism for the dearylation of triphenylphosphine (B44618) oxide using a sodium hydride-iodide composite, supported by DFT calculations at the ωB97X-D/6-31+G* level of theory. The calculations revealed a plausible reaction pathway involving the nucleophilic attack of a hydride on the phosphorus center.

DFT-elucidated pathway for the dearylation of triphenylphosphine oxide.

Computational and Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides an overview of the typical computational and experimental methodologies employed in the study of this compound.

Computational Workflow

A typical DFT-based computational study of this compound follows a systematic workflow.

A general workflow for the theoretical study of this compound.

Computational Details:

-

Software: Gaussian, ORCA, Spartan, and other quantum chemistry packages are commonly used.

-

Method: Density Functional Theory (DFT) is the most prevalent method.

-

Functionals: Hybrid functionals like B3LYP or range-separated functionals like ωB97X-D are often employed.

-

Basis Sets: Pople-style basis sets such as 6-31G(d) or 6-311+G(d,p) are frequently used for their balance of accuracy and computational cost.

-

Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated.

Synthesis Protocols

Several synthetic routes to this compound have been reported in the literature.

Method 1: From Diethylphosphite and Grignard Reagent this compound can be prepared by the reaction of diethylphosphite with phenylmagnesium bromide, followed by an acidic workup.

-

Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether.

-

Add diethylphosphite dropwise to the Grignard reagent at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

Method 2: Dearylation of Triphenylphosphine Oxide A one-pot synthesis involves the dearylation of the readily available triphenylphosphine oxide.

-

Treat triphenylphosphine oxide with sodium hydride (2 equivalents) and lithium iodide (1 equivalent) in THF.

-

Stir the mixture at 60 °C for approximately 13 hours.

-

Perform an aqueous workup to isolate this compound.

Conclusion

Theoretical studies, predominantly using DFT, have significantly advanced our understanding of this compound. These computational investigations have provided detailed insights into its molecular and electronic structure, the crucial role of tautomerism in its reactivity, and the mechanisms of reactions in which it participates. This theoretical framework not only complements experimental findings but also guides the design of new catalysts, materials, and synthetic methodologies. The continued synergy between computational and experimental chemistry will undoubtedly unlock further potential of this versatile organophosphorus compound.

Methodological & Application

Application Notes and Protocols for Diphenylphosphine Oxide in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. The choice of phosphine (B1218219) ligand is critical to the success of this palladium-catalyzed cross-coupling reaction. While many effective phosphine ligands are air-sensitive, the use of air-stable pre-ligands offers significant practical advantages in terms of handling, storage, and reaction setup. Diphenylphosphine (B32561) oxide is an air-stable, crystalline solid that can serve as a convenient pre-ligand for the in situ generation of the active diphenylphosphinous acid ligand. This document provides detailed application notes and protocols for the use of diphenylphosphine oxide in Buchwald-Hartwig amination reactions.

Secondary phosphine oxides (SPOs) like this compound exist in equilibrium with their trivalent phosphinous acid tautomer.[1] This tautomer can coordinate to a palladium center, initiating the catalytic cycle for C-N cross-coupling.[1][2][3][4][5] This approach circumvents the need for handling pyrophoric and air-sensitive tertiary phosphine ligands.

Catalytic Cycle and the Role of this compound

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. When using this compound as a pre-ligand, the initial step involves the tautomerization to diphenylphosphinous acid, which then coordinates to the Pd(0) center.

References

- 1. researchgate.net [researchgate.net]

- 2. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides [organic-chemistry.org]

- 3. Air-stable secondary phosphine oxide or chloride (Pre)ligands for cross-couplings of unactivated alkyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Air-stable secondary phosphine oxide as preligand for palladium-catalyzed intramolecular alpha-arylations with chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Diphenylphosphine Oxide as a Ligand for Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials. The efficacy of this palladium-catalyzed reaction is profoundly influenced by the choice of ligand coordinated to the metal center. Diphenylphosphine (B32561) oxide (DPO) and its derivatives have emerged as effective, air-stable, and versatile ligands that can promote efficient catalysis in a variety of Suzuki-Miyaura coupling reactions.

Phosphine (B1218219) oxides, once considered byproducts of phosphine chemistry, are now recognized for their unique coordinating properties. They can act as stabilizing ligands for palladium catalysts, with some derivatives exhibiting hemilabile behavior, where the phosphine oxide moiety can reversibly coordinate to the metal center. This hemilability can be advantageous in catalytic cycles by stabilizing the active catalyst while allowing for substrate and reagent coordination. These application notes provide detailed protocols and performance data for the use of secondary phosphine oxides, specifically di(1-adamantyl)phosphinous acid (a tautomer of a secondary phosphine oxide closely related to DPO), in Suzuki-Miyaura coupling reactions.

Catalytic Cycle and the Role of Diphenylphosphine Oxide

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. When a phosphine oxide ligand like this compound is employed, it is believed to stabilize the palladium(0) and palladium(II) intermediates. The oxygen atom of the phosphine oxide can potentially coordinate to the palladium center, especially in coordinatively unsaturated intermediates, thus influencing the reactivity and stability of the catalyst throughout the cycle.

Quantitative Data: Performance of a Secondary Phosphine Oxide Ligand

The following tables summarize the performance of a di(1-adamantyl)phosphinous acid-ligated palladium precatalyst in the Suzuki-Miyaura coupling of various aryl chlorides with arylboronic acids. These data demonstrate the broad substrate scope and high efficiency of this class of ligands.

Table 1: Suzuki Coupling of Phenyl Chloride and 4-Tolylboronic Acid with Various Precatalysts

| Entry | Precatalyst (2 mol %) | Time (h) | Conversion (%) |

| 1 | POPd-Ad | 12 | 95 |

| 2 | POPd1-tBu | 0.5 | 99 |

| 3 | POPd2-tBu | 0.5 | 98 |

| 4 | G3-XPhos | 0.5 | 92 |

| 5 | G3-SPhos | 0.5 | 85 |

| Reaction conditions: Phenyl chloride (0.5 mmol), 4-tolylboronic acid (0.75 mmol), KOtBu (1.5 mmol) in 1,4-dioxane (B91453) (2 mL) at 95 °C. |

Table 2: Substrate Scope for the Suzuki Coupling of Aryl Chlorides with Arylboronic Acids using POPd2-Ad Precatalyst

| Entry | Aryl Chloride | Boronic Acid | Product | Yield (%) |

| 1 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |

| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 99 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 88 |

| 5 | 1-Chloro-3-nitrobenzene | Phenylboronic acid | 3-Nitrobiphenyl | 85 |

| 6 | 2-Chloronaphthalene | Phenylboronic acid | 2-Phenylnaphthalene | 91 |

| Reaction conditions: Aryl chloride (0.5 mmol), boronic acid (0.75 mmol), CsF (1.5 mmol), POPd2-Ad (2 mol %) in 1,4-dioxane (2 mL) at 95 °C for 1 h. |

Experimental Protocols

The following protocols are based on the successful application of a di(1-adamantyl)phosphinous acid-ligated palladium precatalyst for the Suzuki-Miyaura coupling of aryl chlorides. These can serve as a starting point for optimization with this compound.

General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides

Materials:

-

Palladium precatalyst (e.g., POPd-Ad or a complex formed in situ from a Pd(II) salt and this compound)

-

Aryl chloride

-

Arylboronic acid

-

Base (e.g., KOtBu, CsF, K3PO4)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Protocol:

-

To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst (1-2 mol %), the aryl chloride (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., Argon) three times.

-

Add the anhydrous solvent (to achieve a concentration of ~0.25 M with respect to the aryl chloride) via syringe.

-

Seal the vessel and place it in a preheated oil bath or a microwave reactor at the desired temperature (e.g., 95-110 °C).

-

Stir the reaction mixture for the specified time (e.g., 0.5-12 h), monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Conclusion

This compound and related secondary phosphine oxides are valuable ligands for the Suzuki-Miyaura cross-coupling reaction. Their air-stability, ease of handling, and ability to promote high catalytic efficiency with a broad range of substrates, including challenging aryl chlorides, make them attractive for applications in pharmaceutical and materials science research. The provided protocols and data serve as a comprehensive guide for the successful implementation of these ligands in organic synthesis. Further optimization of reaction conditions for specific substrate combinations may be beneficial to achieve maximum yields and turnover numbers.

Application Notes and Protocols: Horner-Wittig Reaction Utilizing Diphenylphosphine Oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from carbonyl compounds. A significant variant of this reaction, the Horner-Wittig reaction, utilizes carbanions stabilized by diphenylphosphine (B32561) oxides. This method offers distinct advantages, including the potential for high stereoselectivity and the use of readily accessible reagents. Unlike the classical HWE reaction which employs phosphonate (B1237965) esters, the Horner-Wittig reaction proceeds via a β-hydroxy phosphine (B1218219) oxide intermediate. The stereochemistry of this intermediate directly dictates the geometry of the final alkene product, providing a powerful tool for the synthesis of complex molecules, including active pharmaceutical ingredients.